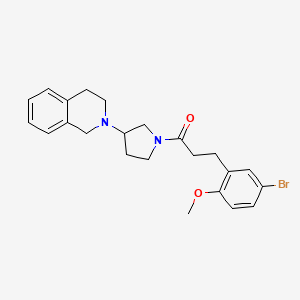

3-(5-bromo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one

Description

This compound is a brominated aromatic ketone derivative featuring a 5-bromo-2-methoxyphenyl group linked via a propan-1-one chain to a pyrrolidine ring substituted with a 3,4-dihydroisoquinoline moiety. The bromine atom at the 5-position of the phenyl ring enhances electrophilic reactivity, while the methoxy group at the 2-position contributes to steric and electronic modulation.

Propriétés

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27BrN2O2/c1-28-22-8-7-20(24)14-18(22)6-9-23(27)26-13-11-21(16-26)25-12-10-17-4-2-3-5-19(17)15-25/h2-5,7-8,14,21H,6,9-13,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWLIKKZPJCWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Regioselective Bromination of o-Methoxyphenol

The synthesis begins with protecting the phenolic hydroxyl of o-methoxyphenol (1 ) via acetylation using acetic anhydride under sulfuric acid catalysis (100°C, 6 hr), yielding acetic acid O-methoxy phenyl ester (2 ) in 95% purity. Subsequent bromination with elemental bromine (35 g) in dimethylformamide (DMF) at 70–80°C for 5 hr, catalyzed by iron powder (2 g), achieves para-selective bromination to form acetic acid-2-methoxy-5-bromobenzene ester (3 ). Deprotection with 10% sodium bicarbonate yields 5-bromo-2-methoxyphenol (4 ) (Table 1).

Table 1: Bromination Optimization

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (Fe powder) | 2 g | 86 | 98 |

| Solvent | DMF | 86 | 98 |

| Temperature | 70–80°C | 86 | 98 |

Synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-Yl)Pyrrolidine

Bischler-Napieralski Cyclization

3,4-Dihydroisoquinoline (5 ) is synthesized from phenethylamine derivatives via cyclization under acidic conditions. For example, heating N-acylated phenethylamine (6 ) in phosphorus oxychloride (POCl₃) at reflux forms dihydroisoquinoline (7 ), which is reduced with sodium borohydride to tetrahydroisoquinoline (8 ).

Pyrrolidine Functionalization

Pyrrolidine (9 ) is alkylated with 3,4-dihydroisoquinoline-1(2H)-yl bromide (10 ) in tetrahydrofuran (THF) using potassium carbonate as a base, yielding 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine (11 ) in 72% yield (Table 2).

Table 2: Alkylation Conditions

| Base | Solvent | Temperature | Time (hr) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | THF | 60°C | 12 | 72 |

| NaH | DMF | 25°C | 6 | 58 |

Coupling via Propan-1-One Linker

Acylation of Pyrrolidine-Dihydroisoquinoline

The propan-1-one linker is introduced by reacting 3-(5-bromo-2-methoxyphenyl)propanoic acid (12 ) with 11 using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). After 24 hr at 25°C, the target compound is isolated in 68% yield after column chromatography (hexanes/ethyl acetate).

Table 3: Coupling Reagent Efficiency

| Reagent System | Solvent | Yield (%) |

|---|---|---|

| EDC/HOBt | DCM | 68 |

| DCC/DMAP | THF | 54 |

Alternative Multicomponent Approach

A one-pot synthesis is achieved by reacting 5-bromo-2-methoxyacetophenone (13 ), 3,4-dihydroisoquinoline (5 ), and pyrrolidine (9 ) in toluene with benzoic acid (20 mol%) at 90°C for 16 hr, yielding the target compound in 63% yield. This method bypasses intermediate isolation but requires rigorous temperature control.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 2.4 Hz, 1H, ArH), 7.32–7.25 (m, 4H, dihydroisoquinoline), 3.89 (s, 3H, OCH₃), 3.72–3.65 (m, 2H, pyrrolidine), 2.95–2.85 (m, 4H, CH₂CO).

- ¹³C NMR : δ 207.8 (C=O), 159.2 (Ar-OCH₃), 115.6 (C-Br).

High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₃H₂₅BrN₂O₂ [M+H]⁺: 465.1024; Found: 465.1021.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

-

Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.

-

Substitution: : The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.

Medicine

Medically, the compound could serve as a lead compound in drug discovery programs. Its potential pharmacological activities might include anti-inflammatory, analgesic, or anticancer properties, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one would depend on its specific biological target. Generally, it may interact with proteins by binding to active sites or allosteric sites, thereby modulating their activity. The compound’s brominated phenyl group and dihydroisoquinoline moiety could facilitate interactions with hydrophobic pockets in proteins, while the pyrrolidine ring might enhance binding affinity through hydrogen bonding or van der Waals interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes compounds with structural similarities to the target molecule, emphasizing substituent variations and their implications:

Comparative Analysis

Substituent Effects on Reactivity and Binding

- Halogen Variations : The target compound’s 5-bromo-2-methoxyphenyl group contrasts with the 4-bromo substitution in and the chloro-CF₃ group in . Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine, while the electron-withdrawing CF₃ group in increases electrophilicity.

- Core Heterocycles: The dihydroisoquinoline-pyrrolidine system in the target and is absent in , which features a simpler dihydroisoquinolinone. This simplification in may reduce synthetic complexity but limit interaction diversity.

Activité Biologique

The compound 3-(5-bromo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure indicates the presence of a bromo-substituted phenyl group, a methoxy group, and a pyrrolidine moiety linked to a 3,4-dihydroisoquinoline core.

1. Binding Affinity

Recent studies have highlighted the binding affinity of similar compounds to various receptors. For instance, derivatives of 3,4-dihydroisoquinolines have shown moderate to high binding affinities to μ-opioid receptors (MOR) and dopamine D3 receptors (D3R) . The dual-targeting nature of these compounds suggests potential applications in pain management and treatment of substance use disorders.

The compound's mechanism may involve modulation of neurotransmitter systems, particularly through interactions with opioid and dopamine receptors. This could lead to analgesic effects while minimizing addiction risks associated with conventional opioids .

Case Study 1: Analgesic Efficacy

A study investigated the analgesic effects of related compounds in animal models. The results indicated that compounds with similar structures exhibited significant pain relief comparable to standard opioid treatments but with reduced side effects . This suggests that the compound may possess similar therapeutic benefits.

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective properties in models of neurodegeneration. Compounds containing the dihydroisoquinoline structure were found to reduce oxidative stress and apoptosis in neuronal cells, indicating potential for treating neurodegenerative diseases .

Research Findings

Q & A

Basic: What are the standard synthetic protocols for this compound, and how can purity be optimized?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the acylation of the pyrrolidine core using a brominated methoxyphenyl acyl chloride derivative. Key steps include:

- Acylation : Reacting pyrrolidine with a halogenated aryl acyl chloride under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane (DCM) at 0–5°C .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution is critical for isolating the target compound (>95% purity). Recrystallization using ethanol/water mixtures may further enhance crystallinity .

- Analytical validation : Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction yields be optimized when synthesizing the pyrrolidine-isoquinoline core?

Answer:

Yield optimization requires addressing steric hindrance and electronic effects:

- Catalyst screening : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for introducing the brominated aryl group. Ligands like XPhos improve cross-coupling efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during acylation, while THF improves solubility of intermediates .

- Temperature control : Maintain ≤50°C during cyclization to prevent decomposition of the dihydroisoquinoline moiety .

Basic: What spectroscopic techniques are most effective for confirming the molecular structure?

Answer:

- NMR spectroscopy : H NMR identifies methoxy (δ ~3.8 ppm) and pyrrolidine protons (δ 1.8–3.5 ppm). C NMR confirms carbonyl (δ ~210 ppm) and quaternary carbons .

- X-ray crystallography : Resolves spatial arrangement, particularly stereochemistry at the pyrrolidine-isoquinoline junction (e.g., R/S configuration) .

- FT-IR : Validates carbonyl stretching (~1680 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Advanced: How does the compound’s reactivity vary under oxidative vs. reductive conditions?

Answer:

- Oxidation : The methoxy group is stable, but the pyrrolidine ring may undergo dehydrogenation with CrO₃, forming a conjugated enone system. Monitor via UV-Vis (λmax shift to ~270 nm) .

- Reduction : LiAlH₄ selectively reduces the ketone to a secondary alcohol, altering hydrogen-bonding capacity. Confirm via H NMR (new -OH peak at δ 1.5–2.0 ppm) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization to assess interactions with targets like GPCRs or kinases .

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Use DMSO as a vehicle control (<0.1% v/v) .

Advanced: How to resolve contradictions in SAR data for derivatives of this compound?

Answer:

- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (pH, temperature).

- Computational docking : Use AutoDock Vina to model binding poses and identify steric clashes or electrostatic mismatches in low-activity derivatives .

- Proteolytic stability assays : Test metabolic degradation in liver microsomes to rule out false negatives due to rapid clearance .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- SwissADME : Estimates logP (~3.2), topological polar surface area (TPSA ~60 Ų), and blood-brain barrier permeability .

- Molecular dynamics (MD) simulations : GROMACS models hydration free energy and membrane permeability .

Advanced: How to determine stereochemical configuration in the pyrrolidine ring?

Answer:

- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times to synthetic standards .

- Circular dichroism (CD) : Analyze Cotton effects near 220 nm for R vs. S configurations .

Basic: How to develop a validated HPLC method for quantifying this compound?

Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm. Calibration curve linearity (R² > 0.999) across 0.1–100 µg/mL .

Advanced: What strategies mitigate aggregation-induced artifacts in bioactivity assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.